molecular formula C8H15N3O2S B1420343 2-(N'-hydroxycarbamimidoyl)-N-methyl-N-(thiolan-3-yl)acetamide CAS No. 1095632-67-9

2-(N'-hydroxycarbamimidoyl)-N-methyl-N-(thiolan-3-yl)acetamide

Cat. No.: B1420343
CAS No.: 1095632-67-9
M. Wt: 217.29 g/mol
InChI Key: MWSSGHGBDKEXHS-UHFFFAOYSA-N
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Description

2-(N’-hydroxycarbamimidoyl)-N-methyl-N-(thiolan-3-yl)acetamide is a chemical compound with the molecular formula C8H15N3O2S . It has a molecular weight of 217.29 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.29 and a molecular formula of C8H15N3O2S . Other specific physical and chemical properties such as boiling point and storage conditions are not provided in the search results .

Scientific Research Applications

  • Photochemical and Thermochemical Applications : Benzothiazolinone acetamide analogs, which share structural similarities with the compound , have been studied for their vibrational spectra and electronic properties. These compounds have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and favorable free energy of electron injection. They also exhibit non-linear optical (NLO) activity, which is relevant for photonic applications (Mary et al., 2020).

  • Antibacterial Agents : Derivatives of 2-thioacetamide have been synthesized and shown significant antibacterial activity. These compounds are structurally related and provide insights into the potential antibacterial applications of similar acetamide derivatives (Ramalingam et al., 2019).

  • Synthesis and Structure Analysis : Studies on the synthesis and structural analysis of acetamide derivatives, including NMR and other spectroscopic techniques, provide a foundational understanding of similar compounds' properties and potential applications (Ying-jun, 2012).

  • Muscarinic Agonist Activity : Research on substituted N-(silatran-1-ylmethyl)acetamides, including muscarinic agonist activity, opens up potential neurological or pharmacological applications for structurally similar compounds (Pukhalskaya et al., 2010).

  • Photoinitiator for Polymerization : Thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, which includes acetamide derivatives, demonstrates the role of these compounds in initiating polymerization, particularly in the development of robust polymer/filler networks (Batibay et al., 2020).

Properties

IUPAC Name

(3Z)-3-amino-3-hydroxyimino-N-methyl-N-(thiolan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-11(6-2-3-14-5-6)8(12)4-7(9)10-13/h6,13H,2-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSSGHGBDKEXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSC1)C(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCSC1)C(=O)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N'-hydroxycarbamimidoyl)-N-methyl-N-(thiolan-3-yl)acetamide
Reactant of Route 2
2-(N'-hydroxycarbamimidoyl)-N-methyl-N-(thiolan-3-yl)acetamide

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